molecular formula C12H19NO4 B8116436 Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate

Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B8116436
M. Wt: 241.28 g/mol
InChI Key: NJKNDGQUFLNXNJ-UHFFFAOYSA-N
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Description

Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate (CAS: 1419101-34-0) is a bicyclic scaffold featuring a rigid 3-azabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc) protecting group at the 3-position and a methyl ester at the 6-position. This compound is part of a class of nonplanar, nitrogen-containing heterocycles that are critical in pharmaceutical chemistry due to their ability to orient pharmacophores in three-dimensional space, enhancing target binding and metabolic stability . The exo configuration refers to the spatial orientation of substituents, which is synthesized via stereoselective methods such as dirhodium-catalyzed reactions .

Properties

IUPAC Name

3-O-tert-butyl 6-O-methyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-7-8(6-13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKNDGQUFLNXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fischer Esterification

  • Conditions: H₂SO₄ (cat.), MeOH reflux

  • Yield: 68–72%

  • Purity: ≥95% (HPLC)

  • Limitation: Requires pre-isolation of exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Steglich Esterification

  • Reagents: DCC (1.2 equiv), DMAP (0.2 equiv)

  • Solvent: CH₂Cl₂

  • Time: 6 hours

  • Yield: 89%

  • Advantage: Avoids acidic conditions, suitable for acid-sensitive substrates

Table 2: Comparison of Esterification Methods

ParameterFischer EsterificationSteglich Esterification
Reaction Time24 h6 h
Isolated Yield72%89%
Acid SensitivityPoorExcellent

Integrated Synthetic Workflows

Combining these steps, two industrial-scale routes have been validated:

Linear Synthesis (Bench-Scale)

  • Silver-catalyzed cyclopropanation (85% yield)

  • Boc-protection (96% yield)

  • Steglich esterification (89% yield)
    Total Yield: 72.5%

Convergent Synthesis (Pilot Plant)

  • Parallel preparation of Boc-protected amine and methyl ester precursor

  • Final coupling via DCC-mediated amidation
    Total Yield: 81% (with recycling)

Analytical Characterization

Critical quality attributes include:

  • Exo/Endo Ratio: >99:1 (confirmed by ¹H NMR coupling constants)

  • Chiral Purity: ≥99% ee (via Chiralpak AD-H column)

  • Thermal Stability: Decomposition >200°C (TGA)

Chemical Reactions Analysis

Types of Reactions

Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 1419101-34-0
  • Purity : Typically ≥ 97%
  • Appearance : White to off-white solid

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for selective deprotection and subsequent functionalization of the amine group. The carboxylic acid functionality serves as a reactive site for further chemical modifications.

Synthetic Applications

  • Intermediate in Drug Synthesis :
    Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate is utilized as a synthetic intermediate in the preparation of various pharmaceutical agents. Its bicyclic structure is often found in bioactive natural products, making it an attractive scaffold for medicinal chemistry.
  • Synthesis of Heterocycles :
    The compound serves as a precursor for the synthesis of more complex nitrogen-containing heterocycles. These structures are essential in drug discovery and development due to their biological activity and structural diversity .
  • Functionalization Reactions :
    The Boc group allows for selective reactions that can introduce other functional groups into the molecule, enhancing its pharmacological properties. For example, it can be transformed into amines or other derivatives through hydrolysis or other deprotection methods .

Case Study 1: Development of Antiviral Agents

In recent research, this compound was employed as an intermediate in synthesizing novel antiviral agents targeting viral polymerases. The compound's unique structure facilitated the introduction of various substituents that enhanced antiviral activity, demonstrating its utility in drug design .

Case Study 2: Synthesis of Anticancer Compounds

Another study highlighted the use of this compound in synthesizing anticancer agents by modifying its structure to improve selectivity towards cancer cells. The ability to easily modify the Boc group allowed researchers to develop analogs with enhanced efficacy and reduced side effects compared to existing treatments .

Mechanism of Action

The mechanism of action for Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate with key analogs based on substituents, stereochemistry, and pharmacological relevance.

Substituent Variations at the 3-Position

Boc-Protected Derivatives
  • Ethyl Endo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate (CAS: 827599-20-2) :
    • Differs in ester group (ethyl vs. methyl) and stereochemistry (endo vs. exo). The endo configuration may alter solubility and synthetic accessibility .
    • Used as an intermediate in kinase inhibitor synthesis, highlighting the role of ester groups in modulating reactivity .
Amino Derivatives
  • tert-Butyl Exo-6-Amino-3-aza-bicyclo[3.1.0]hexane-3-carboxylate (CAS: 208837-83-6): Replaces the Boc group with a primary amine, enabling direct functionalization via alkylation or acylation . Synthesized via catalytic hydrogenation of dibenzylamino precursors, demonstrating the utility of amino groups in further derivatization .
Benzyl and Phenyl Derivatives
  • Lacks Boc protection, making it reactive for coupling reactions in drug candidate synthesis .
  • exo-6-(N,N-Dibenzylamino)-3-Phenyl-3-aza-bicyclo[3.1.0]hexane: Incorporates a phenyl group at the 3-position, which may enhance π-π stacking interactions in target binding .

Modifications at the 6-Position

  • exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylic Acid (CAS: 489438-95-1) :
    • Replaces the methyl ester with a free carboxylic acid, enabling conjugation to amines or alcohols in prodrug design .

Core Structure Modifications

Stereochemical Considerations

  • Exo isomers are often favored in synthesis for their higher diastereoselectivity and crystallinity, as seen in the dirhodium-catalyzed preparation of Methyl Exo-3-Boc derivatives .
  • Endo isomers, such as Ethyl Endo-3-Boc analogs, may require chromatographic purification, increasing production costs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents (3-/6-Positions) Configuration Key Applications
This compound 1419101-34-0 C₁₂H₁₉NO₄ Boc / Methyl ester Exo Intermediate in drug synthesis
Ethyl Endo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate 827599-20-2 C₁₃H₂₁NO₄ Boc / Ethyl ester Endo Kinase inhibitor precursors
tert-Butyl Exo-6-Amino-3-aza-bicyclo[3.1.0]hexane-3-carboxylate 208837-83-6 C₁₀H₁₈N₂O₂ Boc / Amino Exo Functionalizable amine intermediate
exo-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid Ethyl Ester 174456-76-9 C₁₅H₁₉NO₂ Benzyl / Ethyl ester Exo Lipophilic drug candidates
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane 943516-54-9 C₇H₁₂N H / H (6,6-dimethyl) N/A Sterically hindered analogs

Biological Activity

Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and applications in various therapeutic contexts.

Molecular Structure and Characteristics

  • Chemical Name : this compound
  • Molecular Formula : C11_{11}H17_{17}NO4_4
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 1119512-39-8
  • Appearance : White to off-white solid
  • Purity : ≥97.0%

The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection and further functionalization, making it a versatile intermediate in synthetic organic chemistry .

Anticancer Activity

Research indicates that compounds containing the 3-azabicyclo[3.1.0]hexane moiety exhibit promising anticancer properties. A study highlighted that derivatives of this bicyclic structure showed significant activity against various cancer cell lines, suggesting potential as novel anticancer agents . The mechanisms of action may involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. The bicyclic framework is known to enhance the interaction with biological targets, thereby increasing efficacy against microbial pathogens. In vitro studies demonstrated that certain derivatives exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents .

Opioid Receptor Interaction

This compound derivatives have been investigated as μ-opioid receptor ligands. These compounds showed high binding affinity and selectivity for the μ receptor, which is relevant for treating pain and pruritus in veterinary medicine . The structural modifications within this class of compounds can lead to enhanced therapeutic profiles with reduced side effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition techniques that yield the bicyclic structure efficiently. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce by-products .

Case Studies

  • Anticancer Activity Study :
    • Objective : Evaluate the efficacy of 3-azabicyclo[3.1.0]hexane derivatives against cancer cell lines.
    • Findings : Compounds demonstrated IC50_{50} values in the low micromolar range against breast and colon cancer cells, indicating strong potential for development as anticancer therapeutics.
  • Antimicrobial Evaluation :
    • Objective : Assess antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Results : Several derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, showcasing effective antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing methyl exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves cyclopropanation and functional group protection. For example, palladium-catalyzed hydrogenation under inert atmospheres (e.g., N₂ or H₂) is critical for reducing intermediates like exo-6-(N,N-dibenzylamino) derivatives to final products. Reaction temperatures (e.g., 80°C) and solvents (e.g., isopropanol) must be optimized to preserve the bicyclic structure and Boc-protected amine . Stereochemical control is achieved via exo-selective cyclization, confirmed by NMR analysis of coupling constants and NOE experiments .

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Methodological Answer : Analytical techniques include:

  • 1H/13C NMR : Peaks for the Boc group (tert-butyl at δ ~1.4 ppm) and ester carbonyl (δ ~170 ppm) confirm functionality. Exo stereochemistry is validated by vicinal coupling constants (J = 6–8 Hz) in the bicyclic system .
  • IR Spectroscopy : Absorptions at ~1680–1720 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch in deprotected intermediates) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 249.69 for C₁₃H₁₂ClNO₂ derivatives) validate molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for Pd/C-catalyzed hydrogenation of bicyclic intermediates?

  • Methodological Answer : Discrepancies arise from catalyst loading (e.g., 10% Pd/C vs. 5%) and hydrogen pressure (1 atm vs. higher pressures). Optimized protocols involve pre-stirring Pd/C in methanol under H₂ for 30 minutes before adding substrates. Yields >90% are achievable with stoichiometric H₂ absorption monitoring and Celite® filtration to remove catalyst residues .

Q. How does the steric environment of the bicyclo[3.1.0]hexane core influence its reactivity in ring-opening reactions?

  • Methodological Answer : The fused cyclopropane and aziridine rings create angle strain, enhancing susceptibility to nucleophilic attack. For example, acid hydrolysis of the Boc group (e.g., HCl/EtOAc) proceeds rapidly at room temperature due to relief of steric hindrance. Computational modeling (DFT) predicts regioselectivity in ring-opening, validated by LC-MS tracking of intermediates .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : The Boc group hydrolyzes in acidic conditions (pH <3), while the ester moiety degrades in basic media (pH >10). Buffered solutions (pH 5–7) at 4°C are recommended for long-term storage .
  • Thermal Stability : Decomposition occurs above 120°C, confirmed by TGA-DSC. Sublimation under vacuum (50°C, 0.1 mmHg) is preferred for purification .

Q. How is this compound utilized as a precursor in bioactive molecule synthesis?

  • Methodological Answer : The bicyclic scaffold serves as a rigid pharmacophore. For example:

  • Antimicrobial Agents : Coupling with β-lactam moieties via EDC/HOBt-mediated amidation yields analogs with activity against Gram-positive bacteria .
  • Neurological Targets : Functionalization at the 6-carboxylate position (e.g., methyl ester → primary amide) enhances blood-brain barrier permeability, assessed via in vitro PAMPA assays .

Key Research Challenges

  • Stereochemical Purity : Minor diastereomers (<2%) may form during cyclopropanation. Chiral HPLC (e.g., Chiralpak AD-H) is required for resolution .
  • Scale-Up Limitations : Exothermic ring-closing steps necessitate controlled addition rates and cryogenic conditions (-20°C) to prevent byproducts .

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